Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Versus Sulfonamide Analog
The target compound's computed lipophilicity (XLogP3-AA = 2.7) provides a balanced profile for oral bioavailability, distinctly different from more polar or lipophilic analogs. The closest structural comparator, N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzenesulfonamide (CAS 1021213-21-7), introduces a benzenesulfonamide group at the 2-position, resulting in a higher molecular weight (442.55 g/mol) and a substantially different hydrogen bonding capacity that would alter its ADME and target engagement profile compared to the simple N-ethyl carboxamide of the target compound [1].
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; MW = 358.5 g/mol |
| Comparator Or Baseline | CAS 1021213-21-7: MW = 442.55 g/mol (no XLogP3 available; inferred higher polarity due to sulfonamide group) |
| Quantified Difference | Increase of 84.0 g/mol in MW for the comparator; target compound is significantly less polar. |
| Conditions | Computed properties via PubChem (XLogP3 3.0) and standard chemical databases. |
Why This Matters
For procurement aimed at CNS or oral drug discovery programs, the lower molecular weight and moderate lipophilicity of CAS 1251693-96-5 are more aligned with lead-like space, whereas the sulfonamide analog presents a higher risk for poor permeability or efflux.
- [1] Kuujia.com. Product comparison page for CAS 1021213-21-7 (N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzenesulfonamide). View Source
